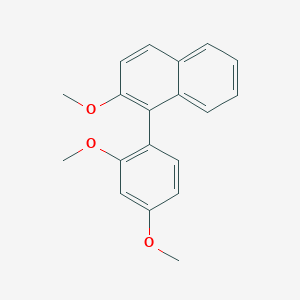
1,7-Bis(4-bromophenyl)-1,7-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-bromophenyl)-1,7-heptanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a heptanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-bromophenyl)-1,7-heptanedione typically involves the reaction of 4-bromobenzaldehyde with heptane-1,7-dione under specific conditions. One common method involves dissolving 1,7-bis(4-bromophenyl)heptane-1,7-dione in trifluoroacetic acid, followed by the addition of triethylsilane dropwise with rapid stirring in an ice-water bath. The reaction is then stirred at ambient temperature for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-bromophenyl)-1,7-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,7-Bis(4-bromophenyl)-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,7-Bis(4-bromophenyl)-1,7-heptanedione involves its interaction with molecular targets through its bromophenyl groups and ketone functionalities. These interactions can lead to various biological effects, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxyl groups instead of bromine atoms.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of bromine atoms.
Uniqueness
The bromine atoms make it more reactive in substitution reactions and can also enhance its biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C19H18Br2O2 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
1,7-bis(4-bromophenyl)heptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16-10-6-14(7-11-16)18(22)4-2-1-3-5-19(23)15-8-12-17(21)13-9-15/h6-13H,1-5H2 |
InChI Key |
GXLQICGAZPPGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
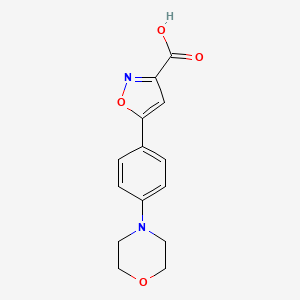
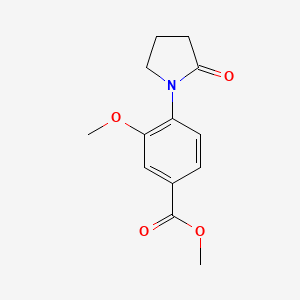
![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)

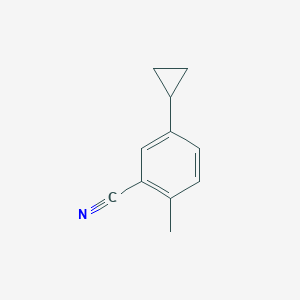
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)


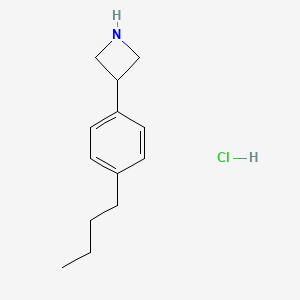
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
